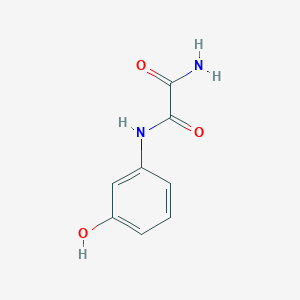
N-(3-hydroxyphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Hydroxyphenyl)ethanediamid: ist eine organische Verbindung, die durch das Vorhandensein einer Hydroxyphenylgruppe gekennzeichnet ist, die an ein Ethanediamid-Rückgrat gebunden ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N-(3-Hydroxyphenyl)ethanediamid erfolgt typischerweise durch die Reaktion von 3-Hydroxyanilin mit Ethylchlorformiat unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die Bildung der gewünschten Amidbindung zu erleichtern. Das Reaktionsgemisch wird dann unter Verwendung von Standardtechniken wie Umkristallisation oder Chromatographie gereinigt, um die reine Verbindung zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von N-(3-Hydroxyphenyl)ethanediamid kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich kann die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl die Skalierbarkeit der Synthese weiter verbessern .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)ethanediamide typically involves the reaction of 3-hydroxyaniline with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Arten von Reaktionen: N-(3-Hydroxyphenyl)ethanediamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann oxidiert werden, um ein Chinonderivat zu bilden.
Reduktion: Die Amidgruppe kann reduziert werden, um das entsprechende Amin zu bilden.
Substitution: Die Hydroxygruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, um Ether oder Ester zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können in Gegenwart einer Base verwendet werden.
Hauptprodukte:
Oxidation: Chinonderivate.
Reduktion: Entsprechende Amine.
Substitution: Ether oder Ester, abhängig vom eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
Chemie: N-(3-Hydroxyphenyl)ethanediamid wird als Baustein in der organischen Synthese verwendet. Seine einzigartige Struktur ermöglicht die Bildung komplexer Moleküle durch verschiedene chemische Transformationen .
Biologie: In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als biochemische Sonde untersucht. Ihre Fähigkeit, mit bestimmten Enzymen oder Rezeptoren zu interagieren, macht sie wertvoll für das Verständnis biologischer Prozesse .
Medizin: Seine strukturellen Merkmale können modifiziert werden, um Derivate mit verbesserten pharmakologischen Eigenschaften zu erzeugen .
Industrie: In der Industrie wird diese Verbindung zur Herstellung von Spezialchemikalien und -materialien verwendet. Ihre Reaktivität und Stabilität machen sie für verschiedene Anwendungen geeignet, darunter die Synthese von Polymeren und Beschichtungen .
Wirkmechanismus
Der Wirkmechanismus von N-(3-Hydroxyphenyl)ethanediamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Hydroxygruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren von Enzymen oder Rezeptoren bilden, wodurch deren Aktivität beeinflusst wird. Zusätzlich kann die Amidgruppe an verschiedenen nicht-kovalenten Wechselwirkungen teilnehmen, wodurch die Wirkungen der Verbindung weiter moduliert werden .
Wirkmechanismus
The mechanism of action of N-(3-hydroxyphenyl)ethanediamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the amide group can participate in various non-covalent interactions, further modulating the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- N-(4-Hydroxyphenyl)ethanediamid
- N-(2-Hydroxyphenyl)ethanediamid
- N-(3,5-Dihydroxyphenyl)ethanediamid
Vergleich: N-(3-Hydroxyphenyl)ethanediamid ist aufgrund der Position der Hydroxygruppe am Phenylring einzigartig. Dieser positionsbedingte Unterschied kann die Reaktivität der Verbindung und ihre Interaktion mit anderen Molekülen erheblich beeinflussen. Zum Beispiel ermöglicht die 3-Hydroxy-Position spezifische Wasserstoffbrückenbindungsmuster, die mit den 2- oder 4-Hydroxy-Derivaten nicht möglich sind .
Eigenschaften
Molekularformel |
C8H8N2O3 |
|---|---|
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
N'-(3-hydroxyphenyl)oxamide |
InChI |
InChI=1S/C8H8N2O3/c9-7(12)8(13)10-5-2-1-3-6(11)4-5/h1-4,11H,(H2,9,12)(H,10,13) |
InChI-Schlüssel |
SWGLFNHNPXNGSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)NC(=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















